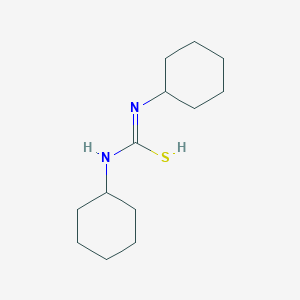
N,N'-dicyclohexylcarbamimidothioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Dicyclohexylcarbamimidothioic acid: is a chemical compound known for its unique structure and properties. It is primarily used in various scientific research applications, including chemistry, biology, and medicine. This compound is characterized by its ability to form stable complexes with other molecules, making it valuable in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N’-Dicyclohexylcarbamimidothioic acid can be synthesized through several methods. One common approach involves the reaction of cyclohexylamine with carbon disulfide, followed by the addition of an appropriate reagent to form the desired product. The reaction typically requires controlled conditions, including specific temperatures and solvents, to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of N,N’-dicyclohexylcarbamimidothioic acid often involves large-scale reactors and optimized reaction conditions. The use of catalysts and advanced purification techniques ensures the efficient production of this compound with minimal impurities.
Chemical Reactions Analysis
Types of Reactions: N,N’-Dicyclohexylcarbamimidothioic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be carried out using halogenating agents or other suitable reagents to introduce different functional groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
Chemistry: In chemistry, N,N’-dicyclohexylcarbamimidothioic acid is used as a reagent for synthesizing various organic compounds. Its ability to form stable complexes makes it valuable in catalysis and coordination chemistry.
Biology: In biological research, this compound is utilized for studying enzyme mechanisms and protein interactions. Its unique structure allows it to interact with specific biological targets, providing insights into biochemical processes.
Medicine: N,N’-Dicyclohexylcarbamimidothioic acid has potential applications in medicinal chemistry, particularly in the development of new drugs. Its ability to form stable complexes with biological molecules makes it a promising candidate for drug design and discovery.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of N,N’-dicyclohexylcarbamimidothioic acid involves its interaction with specific molecular targets. The compound can form stable complexes with enzymes, proteins, and other biological molecules, affecting their function and activity. This interaction is often mediated by the compound’s unique structure, which allows it to bind selectively to its targets.
Comparison with Similar Compounds
N,N’-Dicyclohexylcarbodiimide: This compound is structurally similar and is used as a coupling agent in peptide synthesis.
N,N’-Diisopropylcarbodiimide: Another related compound used in organic synthesis for similar purposes.
Uniqueness: N,N’-Dicyclohexylcarbamimidothioic acid is unique due to its ability to form stable complexes with a wide range of molecules. This property makes it particularly valuable in research and industrial applications where stability and reactivity are crucial.
Properties
IUPAC Name |
N,N'-dicyclohexylcarbamimidothioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2S/c16-13(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h11-12H,1-10H2,(H2,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAJICSGLHKRDLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=NC2CCCCC2)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC(=NC2CCCCC2)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.41 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-{3-[(5Z)-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANAMIDO}BENZOIC ACID](/img/structure/B7733950.png)
![3-{3-[(5Z)-5-[(4-CHLOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANAMIDO}BENZOIC ACID](/img/structure/B7733955.png)
![4-{3-[(5Z)-5-[(4-CHLOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANAMIDO}BENZOIC ACID](/img/structure/B7733957.png)
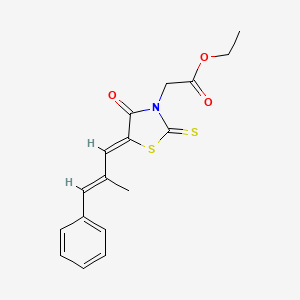
![N-(3-hydroxyphenyl)-2-[(5E)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B7733987.png)
![2-[(5Z)-5-[(2-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B7733999.png)
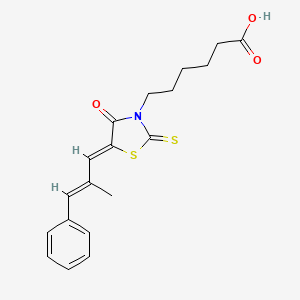

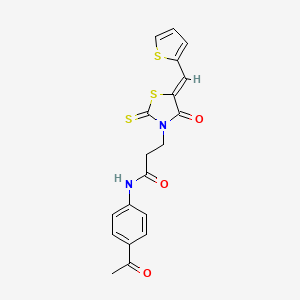


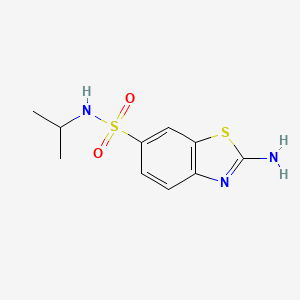

![7-(3-chloro-4-methylphenyl)-5-phenyl-1H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B7734046.png)
